2,6-Difluorobenzylzinc bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Use in Organic Chemistry

Specific Scientific Field: Organic Chemistry

Summary of the Application: “2,6-Difluorobenzylzinc bromide” is used as a reagent in organic synthesis.

Methods of Application: The compound is usually stored at a temperature between 2-8°C and has a density of 0.981 g/mL at 25 °C. The exact method of application would depend on the specific reaction it’s being used in.

Use in Photochemical Benzylic Bromination

Specific Scientific Field: Photochemistry

Summary of the Application: “2,6-Difluorobenzylzinc bromide” can be used in photochemical benzylic bromination reactions.

Methods of Application: The bromine generator is optimized for efficient mass utilization by recycling HBr, coupled with fast interphase transfer within a microstructured photochemical reactor using 405 nm LEDs.

Results or Outcomes: The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 seconds.

Synthesis of Biologically Active Compounds

Specific Scientific Field: Bioorganic Chemistry

Summary of the Application: “2,6-Difluorobenzylzinc bromide” is a specialized reagent used in the synthesis of biologically active compounds.

Methods of Application: The exact method of application would depend on the specific reaction it’s being used in.

2,6-Difluorobenzylzinc bromide is typically encountered as a solution in an organic solvent, most commonly tetrahydrofuran (THF) [, ]. It serves as a versatile synthon for introducing the 2,6-difluorobenzyl group into organic molecules. Due to the presence of zinc, it readily participates in various carbon-carbon bond-forming reactions [].

Molecular Structure Analysis

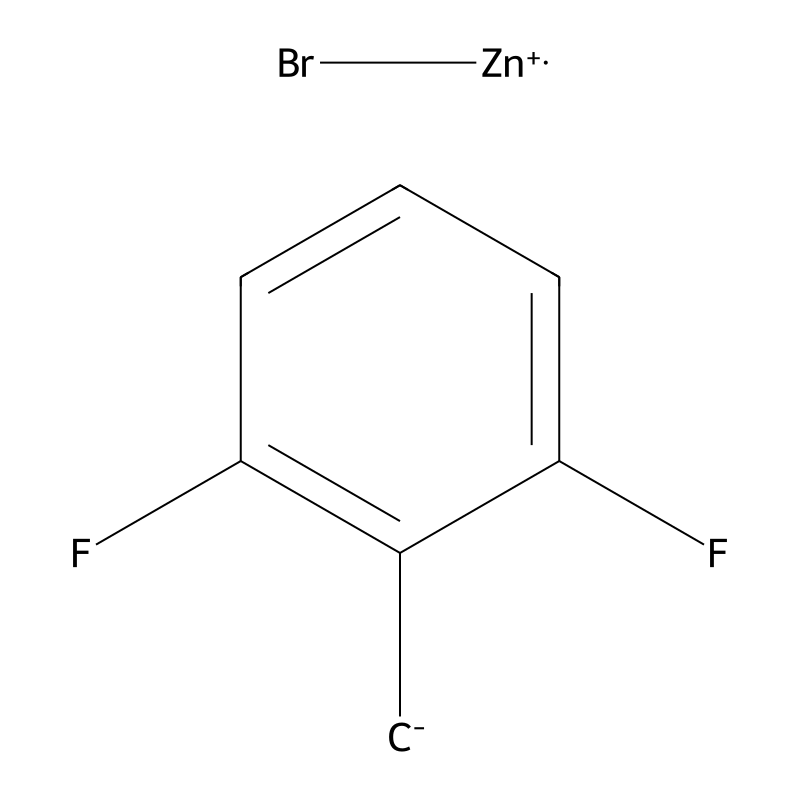

The molecule consists of a 2,6-difluorophenyl ring (C6H3F2) attached to a methylene bridge (CH2) which is further bonded to a zinc atom (Zn). A bromine atom (Br) completes the structure, balancing the positive charge on the zinc (F2C6H3CH2ZnBr) [].

The key features include:

- The two fluorine atoms at the 2 and 6 positions of the phenyl ring, which can participate in electronic effects and influence reactivity.

- The zinc atom, which serves as a Lewis acid and activates the methylene group for nucleophilic attack.

Chemical Reactions Analysis

2,6-Difluorobenzylzinc bromide is primarily used as a nucleophilic reagent in organic synthesis. Here are some notable reactions:

- Negishi Coupling: This reaction couples the 2,6-difluorobenzyl group with various organic electrophiles, such as aryl or vinyl halides, in the presence of a palladium catalyst. This allows for the formation of carbon-carbon bonds with excellent functional group tolerance.

Example (Negishi Coupling with p-Bromoacetophenone):

F₂C₆H₃CH₂ZnBr + p-BrC₆H₄COCH₃ → F₂C₆H₃CH₂-C₆H₄COCH₃ + ZnBr₂ (Ref. 3)

- Carbenoid Insertion: The zinc-carbenoid intermediate formed from the decomposition of 2,6-difluorobenzylzinc bromide can insert into C-H bonds, enabling the introduction of the 2,6-difluorobenzyl group into unactivated positions of organic molecules.